molecular formula C8H19ClN3O+ B11820719 (1-Chloro-2-hydrazinyl-2-oxoethyl)-triethylazanium

(1-Chloro-2-hydrazinyl-2-oxoethyl)-triethylazanium

Katalognummer: B11820719
Molekulargewicht: 208.71 g/mol
InChI-Schlüssel: GHZRTOYQMSDKRD-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Chloro-2-hydrazinyl-2-oxoethyl)-triethylazanium is a chemical compound with a unique structure that includes a chloro group, a hydrazinyl group, and a triethylazanium moiety

Eigenschaften

Molekularformel

C8H19ClN3O+

Molekulargewicht

208.71 g/mol

IUPAC-Name

(1-chloro-2-hydrazinyl-2-oxoethyl)-triethylazanium

InChI

InChI=1S/C8H18ClN3O/c1-4-12(5-2,6-3)7(9)8(13)11-10/h7H,4-6,10H2,1-3H3/p+1

InChI-Schlüssel

GHZRTOYQMSDKRD-UHFFFAOYSA-O

Kanonische SMILES

CC[N+](CC)(CC)C(C(=O)NN)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-2-hydrazinyl-2-oxoethyl)-triethylazanium typically involves the reaction of chloroacetyl chloride with hydrazine hydrate, followed by the introduction of triethylamine. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of (1-Chloro-2-hydrazinyl-2-oxoethyl)-triethylazanium may involve large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent quality and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Chloro-2-hydrazinyl-2-oxoethyl)-triethylazanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, such as amines, thiols, and oxo compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(1-Chloro-2-hydrazinyl-2-oxoethyl)-triethylazanium has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Wirkmechanismus

The mechanism by which (1-Chloro-2-hydrazinyl-2-oxoethyl)-triethylazanium exerts its effects involves interactions with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. The triethylazanium moiety may enhance the compound’s solubility and facilitate its transport across cell membranes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-Hydrazinyl-2-oxoethyl)pyridin-1-ium chloride: This compound has a similar hydrazinyl and oxoethyl structure but differs in the presence of a pyridinium ring instead of the triethylazanium moiety.

    Girard’s Reagent P:

Uniqueness

(1-Chloro-2-hydrazinyl-2-oxoethyl)-triethylazanium is unique due to its combination of a chloro group, hydrazinyl group, and triethylazanium moiety, which provides distinct reactivity and solubility properties compared to similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.